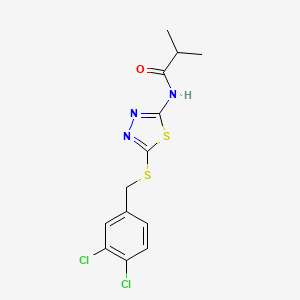
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties. The presence of the 3,4-dichlorobenzyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of N-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with 3,4-dichlorobenzylamine to form the desired product.
Chemical Reactions Analysis
N-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Its antiviral properties have been explored for potential therapeutic applications against viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death.
Comparison with Similar Compounds
N-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE can be compared with other similar compounds, such as:
N-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide: This compound also contains a thiadiazole ring and exhibits similar biological activities.
N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound has been shown to possess significant antibacterial properties.
The uniqueness of N-{5-[(3,4-DICHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE lies in its specific substitution pattern and the presence of the 3,4-dichlorobenzyl group, which enhances its biological activity.
Properties
Molecular Formula |
C13H13Cl2N3OS2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H13Cl2N3OS2/c1-7(2)11(19)16-12-17-18-13(21-12)20-6-8-3-4-9(14)10(15)5-8/h3-5,7H,6H2,1-2H3,(H,16,17,19) |
InChI Key |
ZMNJPJOQXBQXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















